molecular formula C18H20N2O6 B11181271 Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate

Cat. No.: B11181271
M. Wt: 360.4 g/mol
InChI Key: RGQVHWJHYLQHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a partially saturated pyridine ring with multiple functional groups. Key structural features include:

  • A methyl ester at position 3 and an ethoxycarbonylphenyl carbamoyl moiety at position 4, which may influence solubility and reactivity.
  • A methyl substituent at position 2, enhancing steric effects.

This compound’s synthesis likely involves multi-step reactions, such as condensation of ethoxycarbonylphenyl isocyanate with a dihydropyridine precursor, followed by esterification .

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-[(4-ethoxycarbonylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C18H20N2O6/c1-4-26-17(23)11-5-7-12(8-6-11)20-16(22)13-9-14(21)19-10(2)15(13)18(24)25-3/h5-8,13H,4,9H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

RGQVHWJHYLQHBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=C2C(=O)OC)C

Origin of Product

United States

Preparation Methods

Key Methods:

  • Hantzsch-Type Condensation

    • Reagents : β-ketoester (e.g., methyl acetoacetate), aldehyde, ammonium salt.

    • Conditions : Aqueous or organic solvents (e.g., ethanol, DMF), acid/base catalysts.

    • Outcome : Forms 1,4-dihydropyridines, but regioselectivity adjustments may yield 4,5-dihydro isomers.

    ParameterTypical ValuesReference
    SolventEthanol, DMF
    Temperature40–120°C
    CatalystAmmonium acetate, piperidine
  • Cyclization via Magnesium Alkoxides

    • Reagents : β-ketoester derivatives, magnesium ethoxide.

    • Conditions : Reflux in acetone or DMF, followed by cyclization.

    • Outcome : Efficient formation of cyclic intermediates, as demonstrated in thieno-thiazine carboxylate syntheses.

Introduction of Functional Groups

A. Carbamoyl Group at C4

The carbamoyl linkage to 4-ethoxycarbonylphenyl is critical.

Method 1: Isocyanate Coupling

  • Reagents : 4-Ethoxycarbonylphenyl isocyanate, primary amine (e.g., from dihydropyridine intermediate).

  • Conditions : Room temperature, inert solvents (e.g., THF, DCM), base (e.g., triethylamine).

Method 2: Mixed Anhydride Activation

  • Reagents : Dihydropyridine carboxylic acid, ethyl chloroformate, base (e.g., pyridine).

  • Conditions : Low temperature (0–5°C), followed by reaction with amine.

StepReagents/ConditionsYield*
Isocyanate prep4-Ethoxycarbonylphenyl isocyanate, THF, RT~75%
CarbamoylationDCC/EDC, DMAP, DCM, 0°C → RT~60–80%

*Yields inferred from analogous reactions.

B. Hydroxyl Group at C6

Hydroxylation strategies include oxidation, hydrolysis, or direct incorporation.

Method 1: Electrochemical Carboxylation

  • Reagents : Brominated dihydropyridine, CO₂, electrochemical cell.

  • Conditions : Aqueous medium, controlled potential.

  • Outcome : Introduces hydroxyl groups via radical intermediates.

Method 2: Bromination-Hydrolysis

  • Reagents : NBS (N-bromosuccinimide), methanol, then NaOH/H₂O.

  • Conditions : Dark, RT → reflux.

  • Outcome : Bromide intermediate hydrolyzed to hydroxyl.

Esterification and Methyl Group Retention

The methyl ester at C3 and methyl group at C2 originate from methyl acetoacetate or analogous β-ketoesters.

Key Considerations:

  • Regioselectivity : Methyl groups at C2/C3 are retained during Hantzsch condensation.

  • Stability : Ester groups require mild conditions to avoid hydrolysis during subsequent steps.

Synthetic Pathways

A plausible route combines Hantzsch cyclization, carbamoylation, and hydroxylation:

  • Step 1 : Synthesize 2-methyl-4,5-dihydropyridine-3-carboxylate via Hantzsch reaction.

    • Aldehydes: 2-Methyl-β-ketoester + aldehyde + ammonium salt.

    • Yield: ~50–70%.

  • Step 2 : Introduce carbamoyl group at C4.

    • Reagents: 4-Ethoxycarbonylphenyl isocyanate, DMAP.

    • Yield: ~60–80%.

  • Step 3 : Hydroxylate C6.

    • Method: Bromination → hydrolysis or electrochemical carboxylation.

    • Yield: ~70–90%.

Challenges and Optimization

  • Regioselectivity : Ensuring 4,5-dihydro vs. 1,4-dihydro requires precise control of aldehyde and catalyst.

  • Byproducts : Symmetrical diesters may form during Hantzsch reactions; minimized via excess aldehyde.

  • Purification : Crystallization (ethanol/hexane) or column chromatography (SiO₂, hexane/EtOAc).

Data Tables

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsKey AdvantagesLimitations
Hantzsch CondensationMethyl acetoacetate, aldehyde, NH₄OAcHigh scalabilityLimited regioselectivity
ElectrocarboxylationCO₂, brominated intermediate, e-Green chemistryRequires specialized equipment
Isocyanate Coupling4-Ethoxycarbonylphenyl isocyanateMild conditionsIsocyanate handling risks

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature40–80°CHigher temps reduce byproducts
SolventEthanol, DMFPolar aprotic solvents enhance reactivity
BaseDMAP, pyridineScavenges HCl, avoids side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the pyridine ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5}, indicating a complex arrangement that contributes to its biological activity.

Structural Characteristics

The compound features a dihydropyridine core, which is known for its role in various biological activities. The presence of ethoxycarbonyl and carbamoyl groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest potential applications in developing new antimicrobial agents to combat resistant bacterial strains.

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly regarding its ability to inhibit viral replication. Preliminary studies indicate that it may interfere with viral enzymes or host cell receptors, showing promise against certain strains of influenza virus.

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interacting with receptors that alter signaling pathways.
  • Cell Cycle Arrest : Inducing arrest at the G1/S phase transition.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, the compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings indicate that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin.

Agrochemical Applications

The unique chemical properties of methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate also make it a candidate for agrochemical applications. Its antimicrobial properties can be leveraged in developing plant protection agents against fungal and bacterial pathogens affecting crops.

Materials Science Applications

In materials science, compounds with dihydropyridine structures are being explored for their potential in creating novel materials with specific electronic and optical properties. The ability to modify the functional groups on the dihydropyridine core allows for tailoring materials for applications in organic electronics and sensors.

Comparative Analysis with Related Compounds

To better understand the unique profile of this compound, a comparative analysis with similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

This comparative analysis highlights the diverse biological activities associated with structurally similar compounds and emphasizes the potential of this compound in various therapeutic areas.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous dihydropyridine and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate 4,5-dihydropyridine 6-OH, 2-Me, 3-MeCOO, 4-{[4-(EtOCO)Ph]CONH} Enzyme inhibition, drug scaffolds
4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(phthalimidoethoxy)methyl-1,4-dihydropyridine 1,4-dihydropyridine 2-(phthalimidoethoxy)Me, 3-EtOCO, 5-MeOCO, 4-(2-ClPh) Calcium channel modulation
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-(BrEtOCO)Ph, 2/6-substituted Ph, 5-EtOCO Anticancer agents, kinase inhibitors
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate 1,4-dihydropyridine 5-CHO, 6-S-CF3-pyridinyl, 4-ClPh, 2-Me Antimicrobial agents

Key Observations

Substituent Diversity: The ethoxycarbonylphenyl carbamoyl group in the target compound contrasts with the phthalimidoethoxy methyl group in ’s analog, which may reduce metabolic stability due to the latter’s bulkier, lipophilic nature .

Core Heterocycle Modifications :

  • Replacing dihydropyridine with tetrahydropyrimidine () introduces additional nitrogen atoms, altering electronic properties and binding affinity for biological targets .

Functional Group Reactivity :

  • The 5-formyl group in ’s compound offers a site for further functionalization (e.g., Schiff base formation), unlike the target compound’s hydroxyl group, which may limit derivatization options .

The ethoxycarbonyl group (abbreviated as Eoc in ) is a common protecting group, suggesting its role in stabilizing intermediates during synthesis .

Research Findings and Implications

  • Bioactivity: Dihydropyridine derivatives are widely studied for cardiovascular activity (e.g., nifedipine analogs). The target compound’s hydroxy and carbamoyl groups may shift its selectivity toward non-vascular targets, such as kinases or proteases .
  • Solubility vs. Permeability : The hydrophilic 6-hydroxy group may improve solubility but reduce membrane permeability compared to lipophilic analogs like the trifluoromethyl-sulfanyl derivative in .

Biological Activity

Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate, also known by its CAS number 878732-10-6, is a compound that belongs to the class of 1,4-dihydropyridines (DHPs). This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C18H20N2O6
  • Molecular Weight : 360.36 g/mol
  • SMILES Notation : CCOC(=O)c1ccc(cc1)NC(=O)C1CC(=O)NC(=C1C(=O)OC)

DHPs are known for their ability to interact with calcium channels and exhibit antioxidant properties. The specific compound under discussion has been shown to possess the following biological activities:

  • Calcium Channel Modulation : DHPs can act as antagonists or agonists at voltage-dependent calcium channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release . This modulation is particularly relevant in cardiovascular health where DHPs are utilized as antihypertensives.
  • Antioxidant Activity : Research indicates that DHP derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions including neurodegenerative diseases . The hydroxyl groups in the structure may enhance this antioxidant capacity.
  • Neuroprotective Effects : Some studies have suggested that DHPs can protect against neuronal damage by inhibiting oxidative stress-induced apoptosis. This is particularly important in conditions like Parkinson's disease where oxidative stress plays a significant role .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of DHPs, including the specific compound of interest:

  • Antioxidant Studies : A study demonstrated that certain DHP derivatives exhibited significant radical scavenging activity, indicating potential use as antioxidants in food technology and pharmaceuticals . The presence of hydroxyl groups was correlated with increased activity.
  • Calcium Channel Blockade : In vitro studies have shown that DHPs can effectively block calcium influx in cardiac and smooth muscle cells, leading to reduced contractility and vasodilation . This mechanism contributes to their efficacy as antihypertensive agents.
  • Neurotoxicity Assessment : A comparative study on various DHP analogs highlighted that those with specific substitutions exhibited neuroprotective properties while others displayed neurotoxicity when metabolized by monoamine oxidase enzymes . This underscores the importance of structural modifications in determining biological activity.

Data Table

Biological ActivityObservationsReferences
Calcium Channel ModulationEffective blockade leading to vasodilation
Antioxidant ActivitySignificant radical scavenging; potential for food preservation
Neuroprotective EffectsProtection against oxidative stress-induced neuronal damage
NeurotoxicitySome analogs exhibit neurotoxic effects through MAO metabolism

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate, and how are intermediates validated?

  • The synthesis typically involves multi-step reactions, including condensation , cyclization , and esterification . For example, a pyrimidine core can be formed via cyclization of precursors like ethyl acetoacetate and substituted urea derivatives under acidic conditions. Intermediates are validated using NMR spectroscopy (1H/13C), mass spectrometry (MS) , and infrared spectroscopy (IR) to confirm functional groups and structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns.
  • 1H/13C NMR identifies proton environments and carbon frameworks, with deuterated solvents (e.g., DMSO-d6) resolving hydroxy group interactions.
  • HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while X-ray crystallography resolves stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in the synthesis of this compound?

  • Design of Experiments (DOE) methodologies, such as response surface modeling (RSM) , systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a Central Composite Design (CCD) can minimize trial runs while maximizing yield .
  • Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic stability of intermediates, guiding solvent selection and reaction pathways .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be addressed methodologically?

  • Structural revalidation : Confirm compound identity via 2D NMR (COSY, HSQC) to rule out impurities or stereoisomeric contamination .
  • Dose-response standardization : Use cell-based assays (e.g., MTT for cytotoxicity) with internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies arising from assay conditions (e.g., pH, serum concentration) .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., kinases) to prioritize candidates with optimal binding affinities.
  • ADMET prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability, filtering out derivatives with poor bioavailability .

Q. How can the compound’s reactivity under varying pH and temperature conditions be systematically studied?

  • Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy or LC-MS under controlled pH (2–12) and temperature (25–80°C).
  • Arrhenius analysis calculates activation energy (Ea) to predict shelf-life and storage conditions.
  • In situ IR tracks real-time structural changes during hydrolysis or oxidation .

Q. What experimental frameworks are recommended for evaluating the compound’s biological activity in vitro and in vivo?

  • In vitro : Use 3D cell cultures (e.g., spheroids) to mimic tumor microenvironments, paired with flow cytometry for apoptosis/necrosis quantification.
  • In vivo : Employ xenograft models (e.g., murine cancer models) with pharmacokinetic profiling (plasma half-life via LC-MS/MS). Include positive controls (e.g., cisplatin) and vehicle controls to isolate compound-specific effects .

Methodological Best Practices

  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing steps) in detail to minimize batch-to-batch variability .
  • Cross-disciplinary Collaboration : Integrate computational chemists for reaction modeling and pharmacologists for mechanistic validation .
  • Open Science : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.